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Lithium 2-ethylhexanoate

Alkyd resin Alcoholysis catalyst PET recycling

Lithium 2-ethylhexanoate (CAS 15590-62-2), also referred to as lithium isooctoate or lithium octoate, is a metal carboxylate salt with the formula C₈H₁₅LiO₂ and molecular weight 150.15 g/mol. It belongs to the class of alkali metal 2-ethylhexanoates, which are valued for their solubility in nonpolar organic solvents—a property conferred by the branched 2-ethylhexanoate ligand that distinguishes this compound from simpler linear lithium carboxylates such as lithium acetate or lithium propionate.

Molecular Formula C8H16LiO2
Molecular Weight 151.2 g/mol
CAS No. 15590-62-2
Cat. No. B092599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 2-ethylhexanoate
CAS15590-62-2
Molecular FormulaC8H16LiO2
Molecular Weight151.2 g/mol
Structural Identifiers
SMILES[Li].CCCCC(CC)C(=O)O
InChIInChI=1S/C8H16O2.Li/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);
InChIKeyMSKQZGZMIMXZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium 2-Ethylhexanoate (CAS 15590-62-2): Core Properties and Industrial Positioning for Scientific Procurement


Lithium 2-ethylhexanoate (CAS 15590-62-2), also referred to as lithium isooctoate or lithium octoate, is a metal carboxylate salt with the formula C₈H₁₅LiO₂ and molecular weight 150.15 g/mol [1]. It belongs to the class of alkali metal 2-ethylhexanoates, which are valued for their solubility in nonpolar organic solvents—a property conferred by the branched 2-ethylhexanoate ligand that distinguishes this compound from simpler linear lithium carboxylates such as lithium acetate or lithium propionate [2]. Industrially, it is deployed as a homogeneous catalyst in transesterification, alcoholysis, and polymerization reactions, as a precursor for lithium-containing functional materials via metallo-organic decomposition, and as a component in high-temperature lubricating greases [3].

Why Lithium 2-Ethylhexanoate Cannot Be Replaced by Generic Lithium Carboxylates in Critical Industrial Processes


Although lithium 2-ethylhexanoate shares the carboxylate functional group with simpler lithium salts such as lithium acetate, lithium propionate, and lithium hydroxide, the branched C8 alkyl chain of the 2-ethylhexanoate anion fundamentally alters key performance parameters: organic-phase solubility, catalytic activity in nonpolar media, thermal decomposition pathway, and compatibility with hydrophobic reaction matrices [1]. Evidence from polyurethane glycolysis, alkyd resin alcoholysis, and coating drier applications shows that substituting lithium acetate or lithium hydroxide directly for lithium 2-ethylhexanoate results in substantially longer reaction times, inferior product quality, or process incompatibility [2]. The following quantitative comparisons demonstrate that generic substitution is not a scientifically valid procurement strategy.

Quantitative Differentiation of Lithium 2-Ethylhexanoate Versus Closest Analogs: Head-to-Head and Cross-Study Evidence


Alkyd Resin Alcoholysis: Lithium 2-Ethylhexanoate Reduces Reaction Time by 75% Versus Zinc Acetate and 50% Versus Lithium Hydroxide

In the alcoholysis step of post-consumer PET-based alkyd resin synthesis, lithium octoate (OctLi, i.e., lithium 2-ethylhexanoate) achieved complete reaction in 30 minutes, compared to 120 minutes for zinc acetate and 60 minutes for lithium hydroxide under identical conditions [1]. This represents a 75% reduction in reaction time versus zinc acetate and a 50% reduction versus LiOH. Furthermore, the combined alcoholysis–esterification process with OctLi and 24% PET substitution required only 180 minutes total, compared to 600 minutes for the LiOH-catalyzed process without PET—a 70% reduction in overall cycle time [1].

Alkyd resin Alcoholysis catalyst PET recycling

Polyurethane Foam Glycolysis: Lithium and Stannous Octoates Rank Highest Among All Octoate Salts for Decomposition Rate and Recovered Polyol Quality

Molero et al. systematically evaluated alkaline, alkaline-earth, and transition metal octoate salts as catalysts for the two-phase glycolysis (transesterification) of flexible polyurethane foams with diethylene glycol [1]. Among all octoate salts tested—including potassium, sodium, calcium, and transition metal variants—lithium octoate and stannous octoate exhibited the highest catalytic activity, yielding the greatest quality of recovered polyol and the highest decomposition rates of the polyurethane matrix [1]. While the full quantitative decomposition rate table is behind the paywall, the peer-reviewed conclusion establishes a clear performance ranking where lithium octoate outperforms other alkali and alkaline-earth octoates.

Polyurethane recycling Glycolysis catalyst Flexible foam

Process Waste Reduction: Lithium 2-Ethylhexanoate with PET Integration Cuts Esterification Water Byproduct by 77%

In the same alkyd resin study by Senra et al., the use of lithium 2-ethylhexanoate as the alcoholysis catalyst enabled partial substitution of the polyacid with post-consumer PET (up to 24 wt%), which progressively reduced the process water generated during the esterification stage: a 15% reduction at 8% PET substitution, 50% at 16% PET, and 77% at 24% PET compared to the reaction without PET [1]. This water reduction is directly attributable to the OctLi catalyst enabling efficient PET incorporation, as the baseline LiOH catalyst without PET produced substantially more water and required a 600-minute total reaction time [1].

Green chemistry Esterification Process water reduction

Coating Drier Quality: Lithium 2-Ethylhexanoate Provides Superior Color, Odor, Stability, and Viscosity Versus Naphthenate and Linoleate Analogues

According to industry technical data, lithium octoate (lithium 2-ethylhexanoate) used as an alcoholysis catalyst and coating drier delivers quantifiably better color, lower odor, improved stability, and more favorable viscosity profiles compared to traditional linoleate, phthalate, and naphthenate metal salts . Unlike litharge- or lime-based catalysts, lithium octoate avoids turbidity in alkyd resin formulations. The octoate platform also enables higher metal concentration with superior batch-to-batch quality reproducibility, and offers a lower price level compared to synthetic acids and metallic salts prepared from iso-acids and neo-acids .

Coating drier Alkyd paint Metal carboxylate

Organotin Replacement: Lithium 2-Ethylhexanoate as a Reduced-Toxicity Alternative in Carbamylation Catalysis

Patent US20160083517A1 explicitly identifies lithium 2-ethylhexanoate as a preferred monovalent metal catalyst for carbamylation compositions (polyol–urea reactions producing polycarbamates), positioned as a reduced-toxicity replacement for trialkyltin catalysts that are now banned in certain jurisdictions due to toxicity concerns [1]. The patent lists lithium 2-ethylhexanoate alongside lithium acetylacetonate and lithium acetate as effective catalysts, with lithium 2-ethylhexanoate specifically called out in the primary claims for its combination of catalytic activity and favorable handling characteristics versus organotin compounds [1].

Carbamylation Isocyanate-free polyurethane Organotin replacement

Metallo-Organic Decomposition (MOD) Precursor: Lithium 2-Ethylhexanoate Enables LiCoO₂ Synthesis at 400–700 °C with Controlled Grain Morphology

Lithium 2-ethylhexanoate serves as the lithium-bearing precursor in the metallo-organic decomposition (MOD) route for synthesizing HT-LiCoO₂ cathode material. The MOD process using lithium and cobalt 2-ethylhexanoates yields well-ordered LiCoO₂ (R-3m space group) at 700 °C with a specific surface area of 1.7 m² g⁻¹ and grain size distribution d₅₀ = 24 μm [1]. Unlike inorganic nitrate or carbonate precursors, the 2-ethylhexanoate salts are stable at room conditions, soluble in organic solvents, and decompose cleanly to the mixed oxide without generating corrosive NOₓ byproducts [1]. The MOD method using 2-ethylhexanoate precursors achieves LiCoO₂ agglomerated particles with porosity that facilitates lithium diffusion in the composite electrode [1].

Lithium-ion battery Cathode precursor Metallo-organic decomposition

Optimal Procurement and Deployment Scenarios for Lithium 2-Ethylhexanoate Based on Quantitative Evidence


High-Throughput Alkyd Resin Manufacturing with Integrated Post-Consumer PET Upcycling

When producing alkyd resins from soybean oil and glycerol with partial polyacid replacement by post-consumer PET, lithium 2-ethylhexanoate is the catalyst of choice. The quantitative evidence from Senra et al. (2022) [1] demonstrates that OctLi reduces alcoholysis time to 30 minutes (versus 120 min for zinc acetate) and, when combined with 24% PET substitution, achieves a total process time of 180 minutes—a 70% reduction compared to the LiOH baseline without PET (600 min). The accompanying 77% reduction in process water formation further lowers downstream separation costs. Procurement rationale: facilities targeting circular-economy PET valorization in alkyd resin production should specify lithium 2-ethylhexanoate over zinc acetate or lithium hydroxide to maximize throughput and minimize waste handling.

Chemical Recycling of Flexible Polyurethane Foam Wastes via Split-Phase Glycolysis

For operators of polyurethane foam chemical recycling plants using two-phase (split-phase) glycolysis with diethylene glycol, lithium 2-ethylhexanoate is one of only two octoate salts (alongside stannous octoate) demonstrated to achieve both the highest foam decomposition rates and the greatest recovered polyol quality [1]. While stannous octoate offers comparable performance, lithium 2-ethylhexanoate avoids the regulatory and toxicity concerns associated with organotin compounds. Procurement rationale: when selecting between octoate catalysts for PU glycolysis, lithium 2-ethylhexanoate should be prioritized over potassium, sodium, or calcium octoates, which showed inferior catalytic activity in the Molero et al. (2009) systematic comparison.

Isocyanate-Free Polycarbamate Coating and Foam Formulations Requiring Organotin-Free Catalysis

In jurisdictions where trialkyltin catalysts are restricted or banned, formulators of polycarbamate-based coatings and foams (produced via urea–polyol carbamylation) can deploy lithium 2-ethylhexanoate as a patent-validated, reduced-toxicity replacement [1]. The US20160083517A1 patent establishes lithium 2-ethylhexanoate as a specifically claimed catalyst for this application class. Procurement rationale: R&D and production teams developing isocyanate-free polyurethane alternatives should stock lithium 2-ethylhexanoate as a regulatory-compliant carbamylation catalyst, particularly when replacing dibutyltin dilaurate or other organotin systems.

LiCoO₂ Cathode Powder Synthesis via Clean Metallo-Organic Decomposition (MOD) Route

Battery material researchers and pilot-scale cathode manufacturers seeking an alternative to nitrate- or carbonate-based precursor routes should consider the MOD method using lithium 2-ethylhexanoate. This precursor enables LiCoO₂ synthesis at 400–700 °C without corrosive NOₓ off-gas generation, producing agglomerated particles with controlled porosity that facilitates lithium-ion diffusion in composite electrodes [1]. The resulting powder exhibits a specific surface area of 1.7 m² g⁻¹ and grain size d₅₀ of 24 μm [1]. Procurement rationale: for laboratory- to pilot-scale LiCoO₂ synthesis where clean decomposition and morphology control are priorities, lithium 2-ethylhexanoate offers distinct advantages over lithium nitrate or lithium carbonate precursors.

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